2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Description
"2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride" is a pyrazole-derived compound featuring a phenol group linked via a methylene-amino bridge to a substituted pyrazole ring. The pyrazole core is substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively. The hydrochloride salt form enhances solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability.
Crystallographic analysis using programs like SHELX has likely been employed to resolve its three-dimensional structure, enabling precise characterization of bond lengths, angles, and intermolecular interactions . The compound’s synthesis may involve condensation reactions between substituted pyrazole amines and phenolic aldehydes, followed by salt formation with HCl.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-13(8-10(2)15-16)14-9-11-6-4-5-7-12(11)17;/h4-8,14,17H,3,9H2,1-2H3;1H |
InChI Key |
WOPABZRLWARAKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenol.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the pyrazole ring is crucial for this activity, as it enhances the interaction with microbial targets .
2. Antioxidant Properties
The antioxidant activity of pyrazole compounds has been investigated extensively. Compounds similar to 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol; hydrochloride demonstrate the ability to scavenge free radicals, thereby protecting biological systems from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role .
3. Anti-inflammatory Effects
Studies have suggested that pyrazole derivatives can exhibit anti-inflammatory effects. This is particularly important in conditions such as arthritis and other inflammatory diseases, where reducing inflammation can significantly improve patient outcomes .
Biochemistry
1. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes linked to various diseases. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have shown promise in treating autoimmune diseases and cancers. The structural features of 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol; hydrochloride make it a suitable candidate for further exploration in this area .
2. Interaction with Biological Molecules
Research has also focused on the interaction of this compound with nucleic acids and proteins. Understanding these interactions can lead to insights into its mechanism of action and potential therapeutic applications .
Materials Science
1. Corrosion Inhibition
Recent studies have indicated that pyrazole compounds can serve as effective corrosion inhibitors for metals in acidic environments. The presence of nitrogen atoms in the pyrazole structure enhances adsorption onto metal surfaces, providing protective layers against corrosion .
2. Development of Functional Materials
The unique chemical structure of 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol; hydrochloride allows for its incorporation into polymers and other materials, potentially leading to the development of functional materials with enhanced properties such as thermal stability and mechanical strength .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Umesha et al. (2009) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth by pyrazole derivatives. |
| Research on DHODH Inhibition | Enzyme Inhibition | Identified potential therapeutic applications in autoimmune diseases through enzyme inhibition mechanisms. |
| Corrosion Studies | Corrosion Inhibition | Established effectiveness as a corrosion inhibitor in acidic environments, enhancing metal protection. |
Mechanism of Action
The mechanism of action of 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets in the body. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features of the target compound with analogous pyrazole derivatives from the provided evidence:
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like 7a or the ethyl ester compound .
- The thiazole and thiophene moieties in analogs may confer distinct electronic properties .
Research Findings and Data Gaps
- Biological Activity: Evidence lacks explicit data on the target compound’s efficacy or toxicity.
Biological Activity
2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound belonging to the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H18ClN3O
- Molecular Weight : 267.75 g/mol
- IUPAC Name : 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
The biological activity of 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is primarily attributed to its interaction with various molecular targets within the body. The compound acts as an enzyme inhibitor, modulating biochemical pathways that are crucial for various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory and cancer pathways.
- Antioxidant Activity : It may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
- Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibition of tyrosinase, an enzyme critical in melanin production, which could have implications in dermatological applications.
Biological Activities
The compound's biological activities can be categorized into several areas:
1. Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies involving B16F10 melanoma cells showed that certain pyrazole compounds significantly reduced cell viability at specific concentrations, suggesting potential anticancer properties.
| Compound Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 2 | 70 |
| 5 | 50 |
2. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives closely related to the target compound:
- Tyrosinase Inhibition Study :
- Cytotoxicity Assessment :
-
Therapeutic Outlook :
- A mini-review on pyrazole analogs discussed their diverse therapeutic potentials, including anti-inflammatory and anticancer activities.
- The review emphasized that modifications in the pyrazole structure significantly affect biological activity, underscoring the importance of structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
